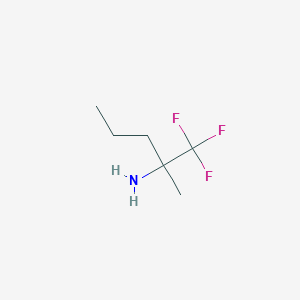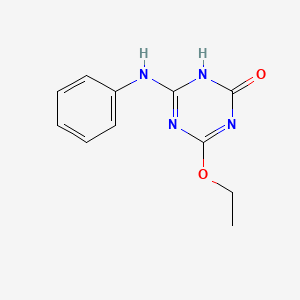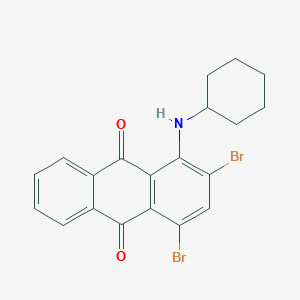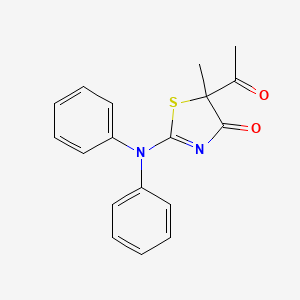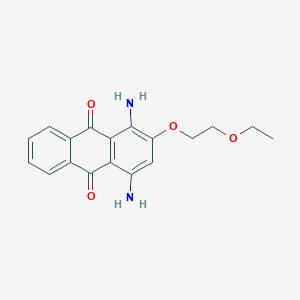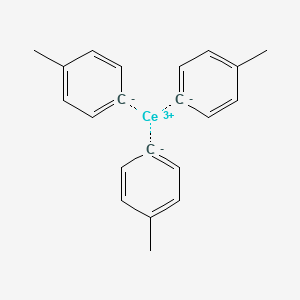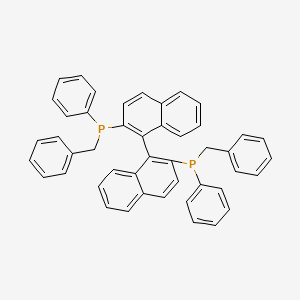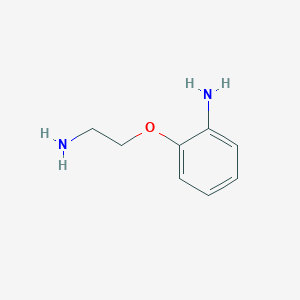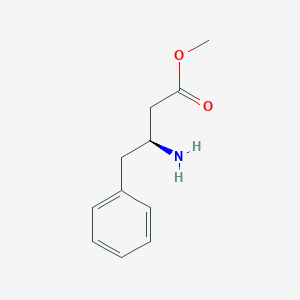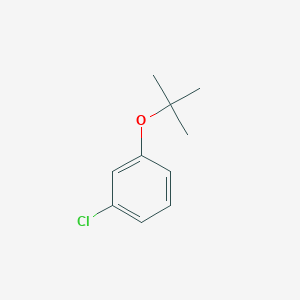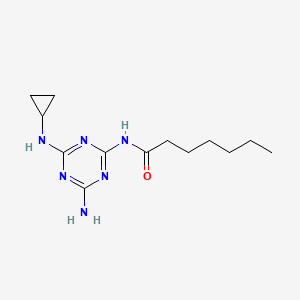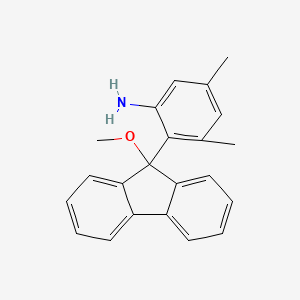![molecular formula C22H16BrNO4 B13145128 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C22H16BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a [(9H-fluoren-9-ylmethoxy)carbonyl]amino group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Protection of Amino Group: The amino group is protected by reacting it with (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected amino group.
Coupling Reaction: The Fmoc-protected 4-bromo-2-aminobenzoic acid is then coupled with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or other complex structures.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other amines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid.
Protection: (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl), triethylamine (TEA).
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Coupling Products: Biaryl compounds, alkenes, alkynes.
Deprotected Products: 4-bromo-2-aminobenzoic acid.
Applications De Recherche Scientifique
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the [(9H-fluoren-9-ylmethoxy)carbonyl]amino group.
4-bromo-2-aminobenzoic acid: Lacks the Fmoc protection, making it more reactive in certain conditions.
Fmoc-protected amino acids: Share the Fmoc protection but differ in the amino acid backbone.
Uniqueness
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is unique due to the presence of both the bromine atom and the Fmoc-protected amino group, which allows for selective reactions and protection strategies in organic synthesis.
Propriétés
Formule moléculaire |
C22H16BrNO4 |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Clé InChI |
FHHWVWYKRNBYMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


